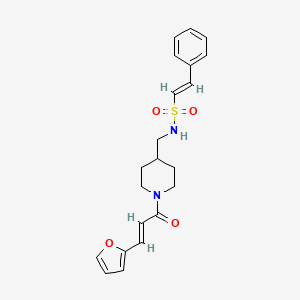

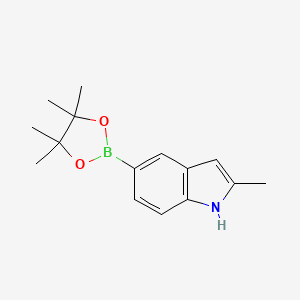

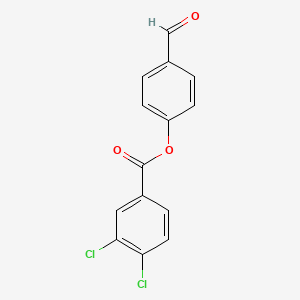

![molecular formula C13H15N3O2S B2881845 N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 1428374-76-8](/img/structure/B2881845.png)

N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of thiophene, which is a five-membered heteroaromatic compound containing a sulfur atom . It belongs to the class of organic compounds known as 3-alkylindoles . It has similar stimulant effects to amphetamine but with around one third the potency .

Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide .Molecular Structure Analysis

The molecular structure of similar compounds has been supported by mass spectra . Their molecular weights were <725 daltons with <6 hydrogen bond donors and <20 hydrogen bond acceptors .Chemical Reactions Analysis

Thiopropamine, a similar compound, is likely to be metabolized into active 4-hydroxymethiopropamine and thiophene S- oxides . These are further deaminated by CYP2C in liver transforming them into inactive 1- (Thiophen-2-yl)-2-propan-2-one which is a phenylacetone derivative .Physical And Chemical Properties Analysis

Thiophene, a similar compound, has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Applications De Recherche Scientifique

Heterocyclic Synthesis and Biological Activity

The compound N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide, due to its structural complexity, is likely involved in the synthesis of heterocyclic compounds, which are foundational in medicinal chemistry for their diverse biological activities. A related compound, ethyl 3-amino-5-phenylpyrazole-4-carboxylate, was utilized in the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, indicating the potential of such molecules in generating pharmacologically relevant structures (Ghozlan, Abdelrazek, Mohammed, & Azmy, 2014).

Antimicrobial and Antifungal Activities

Compounds incorporating thiophene moieties, akin to the subject compound, have been synthesized and demonstrated significant antimicrobial and antifungal activities. The synthesis and biological evaluation of thiophene-based heterocycles show potential as antimicrobial agents, suggesting that derivatives of the subject compound may also possess similar bioactivities (Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016).

Tuberculostatic Activity

Structural analogs of similar compounds have been synthesized and evaluated for tuberculostatic activity, highlighting the significance of the thiophene moiety and its derivatives in the development of new antituberculous agents. This illustrates the potential application of the subject compound in the research and development of treatments for tuberculosis (Titova, Filatova, Fedorova, Rusinov, & Charushin, 2019).

Anticancer and Anti-5-lipoxygenase Agents

The structural framework of the subject compound is conducive to the synthesis of novel derivatives with significant biological activities. For instance, a series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share a structural resemblance, were synthesized and demonstrated notable anticancer and anti-5-lipoxygenase activities. Such findings underscore the potential of the subject compound in the development of new therapeutic agents (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Mécanisme D'action

Target of Action

The primary targets of the compound are currently unknown. The compound is a derivative of thiophene , a heterocyclic compound known to possess a wide range of therapeutic properties . Thiophene derivatives have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties . .

Mode of Action

Thiophene derivatives are known to interact with multiple receptors , suggesting that this compound may also interact with various targets to exert its effects

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by thiophene derivatives , it can be speculated that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

Thiophene is soluble in most organic solvents but insoluble in water , which may influence the absorption and distribution of this compound. The metabolism and excretion of this compound would depend on its chemical structure and the specific metabolic pathways it interacts with.

Result of Action

Given the diverse biological activities of thiophene derivatives , the compound could potentially have a wide range of effects at the molecular and cellular level. These effects would depend on the specific targets and pathways the compound interacts with.

Safety and Hazards

Orientations Futures

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Propriétés

IUPAC Name |

N-(2-thiophen-2-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S/c17-12(14-5-4-10-3-1-8-19-10)11-9-15-16-6-2-7-18-13(11)16/h1,3,8-9H,2,4-7H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAIXUZSEPTPRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=C(C=N2)C(=O)NCCC3=CC=CS3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(thiophen-2-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

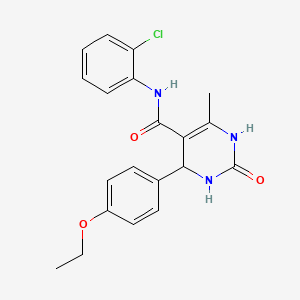

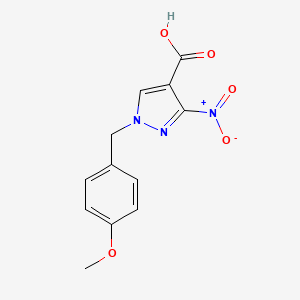

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)

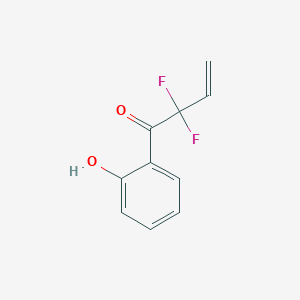

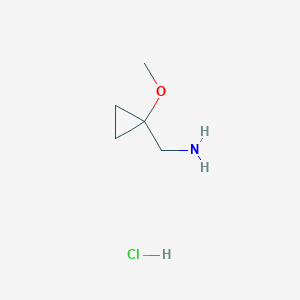

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

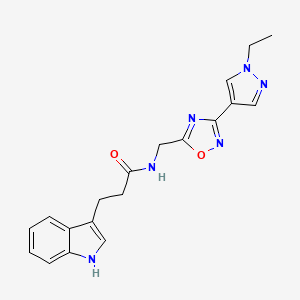

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)

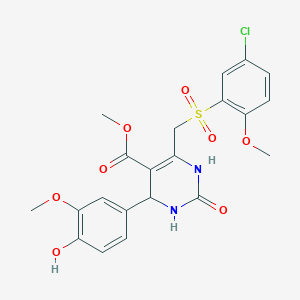

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)